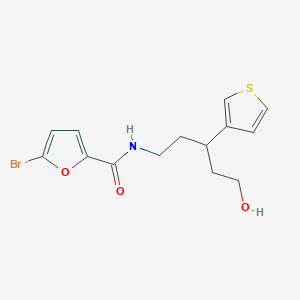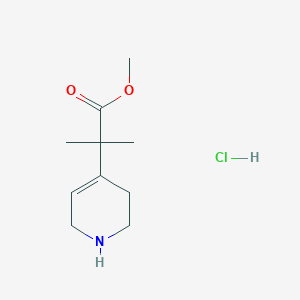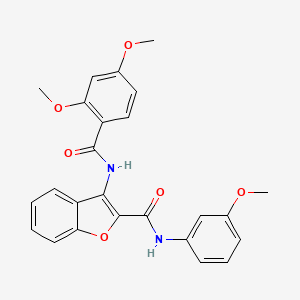METHANONE CAS No. 337328-42-4](/img/structure/B2958026.png)
[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE is a synthetic compound with the molecular formula C21H20ClN3O It is known for its complex structure, which includes a quinoline ring, a piperazine ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE involves multiple steps:
Acrylation: The initial step involves the acrylation of a suitable precursor without the use of a base.
Cyclisation: This is followed by cyclisation to form the quinoline ring.
Hydrolysis and Decarboxylation: The intermediate product undergoes hydrolysis and decarboxylation.
Electrophilic Chlorination: The next step involves electrophilic chlorination to introduce the chlorine atom.
Chloro-Amine Coupling: Finally, chloro-amine coupling with various substituted benzoyl chloride derivatives completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline and piperazine rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE has been investigated for its potential use in treating infectious diseases. Its antimicrobial properties make it a valuable compound for further research in drug development .
Industry
Industrially, this compound can be used in the production of various pharmaceuticals and chemical intermediates. Its versatility and reactivity make it a valuable asset in industrial applications .
Mécanisme D'action
The mechanism of action of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting the replication process in microbial cells. The piperazine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE: This compound has a similar structure but with additional chlorine atoms on the phenyl ring.
4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONES: These compounds have various substituents on the phenyl ring, altering their chemical and biological properties.
Uniqueness
The uniqueness of 4-(7-CHLORO-4-QUINOLYL)PIPERAZINOMETHANONE lies in its specific combination of the quinoline and piperazine rings with a methyl-substituted phenyl group. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-2-4-16(5-3-15)21(26)25-12-10-24(11-13-25)20-8-9-23-19-14-17(22)6-7-18(19)20/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPQIEXWKCCKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid](/img/structure/B2957943.png)
![3-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2957944.png)

![13-chloro-2-oxo-N-(3-phenylpropyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2957947.png)
![Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B2957950.png)

![9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine](/img/structure/B2957954.png)




![N-[(2,5-dimethylphenyl)sulfonyl]valine](/img/structure/B2957961.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2957965.png)
![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)
